molecular formula C6H14NO2S- B15052378 N,N-bis(propan-2-yl)sulfonamide

N,N-bis(propan-2-yl)sulfonamide

Cat. No.: B15052378
M. Wt: 164.25 g/mol
InChI Key: GCVKPBMPOHBNDA-UHFFFAOYSA-M
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Description

N,N-bis(propan-2-yl)sulfonamide is a sulfonamide derivative characterized by two isopropyl (propan-2-yl) groups attached to the nitrogen atom of the sulfonamide functional group (-SO₂-NR₂). While the exact R group (sulfonyl-bound moiety) is unspecified in the provided evidence, sulfonamides generally exhibit diverse chemical and biological properties influenced by their substituents. The isopropyl groups confer significant steric bulk, which may impact solubility, reactivity, and intermolecular interactions. Sulfonamides are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

Properties

Molecular Formula

C6H14NO2S-

Molecular Weight

164.25 g/mol

IUPAC Name

2-[propan-2-yl(sulfinato)amino]propane

InChI

InChI=1S/C6H15NO2S/c1-5(2)7(6(3)4)10(8)9/h5-6H,1-4H3,(H,8,9)/p-1

InChI Key

GCVKPBMPOHBNDA-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C(C)C)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the reaction of t-BuONSO with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) at −78°C. The organometallic reagent attacks the electrophilic sulfur center, forming a sulfinamide intermediate. A subsequent intramolecular rearrangement eliminates isobutene, generating a sulfonamide anion. Quenching this intermediate with aqueous acid yields the primary sulfonamide. To achieve secondary substitution, a second equivalent of isopropyl Grignard reagent is introduced, facilitating displacement of the remaining oxygen-bound group.

Key advantages of this method include:

  • Mild reaction conditions (−78°C to 25°C), minimizing side reactions.
  • High functional group tolerance , enabling the incorporation of complex substituents.
  • Scalability , with demonstrated yields of 62–80% on multi-gram scales.

Limitations and Adaptations

While this approach is highly efficient for primary sulfonamides, secondary derivatives require precise stoichiometric control to avoid over-alkylation. Preliminary studies suggest that using sterically hindered bases, such as lithium diisopropylamide (LDA), can improve selectivity for secondary products. Further research is needed to optimize this pathway for industrial applications.

Industrial-Scale Production Techniques

Large-scale synthesis of this compound prioritizes cost-effectiveness and safety. Continuous flow chemistry has emerged as a preferred method, offering superior heat and mass transfer compared to batch reactors.

Continuous Flow Reactor Design

In a typical setup, sulfonyl chloride and isopropylamine solutions are pumped into a microreactor at controlled rates. The reaction occurs within milliseconds under turbulent flow conditions, ensuring rapid mixing and minimizing byproduct formation. Post-reaction, the mixture undergoes inline neutralization and extraction, with yields consistently above 90%.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Classical (Sulfonyl Chloride) 0–25°C, base catalyst 85–90% Well-established, scalable Corrosive reagents, purification challenges
Organometallic (t-BuONSO) −78°C to 25°C 60–80% Mild conditions, functional group tolerance Requires cryogenic equipment, stoichiometric precision
Continuous Flow 20–40°C, turbulent flow >90% High efficiency, reduced waste High initial capital investment

Chemical Reactions Analysis

Types of Reactions

N,N-bis(propan-2-yl)sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-bis(propan-2-yl)sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(propan-2-yl)sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Compounds
Compound Name Functional Group Molecular Weight (g/mol) Substituent Effects Key Applications Reference
This compound (hypothetical) Sulfonamide ~195* High steric bulk, moderate polarity Drug intermediates, ligands
N,N-bis(4-methoxybenzyl)methanesulfonamide Sulfonamide Not reported Enhanced solubility, aromatic interactions Organic synthesis
P,P-Bis[...]phosphinic amide Phosphinic amide 387.49 Large cone angle, metal coordination Catalysis, ligand design
N,N-bis(propan-2-yl)propanamide Amide 157.25 Low acidity, lipophilic Solvents, plasticizers

*Estimated based on analogous structures.

Research Findings and Implications

  • Steric Effects : Isopropyl substituents in sulfonamides reduce nucleophilic substitution rates but enhance thermal stability, as seen in phosphinic amide analogues .
  • Crystal Engineering : Sulfonamides with flexible linkers (e.g., propane-1,3-diyl) form hydrogen-bonded networks, whereas bulky isopropyl groups promote van der Waals-dominated packing .
  • Biological Relevance : Sulfonamides with electron-withdrawing groups exhibit higher antimicrobial activity, but isopropyl substituents may improve membrane permeability in drug design .

Q & A

Basic Synthesis and Characterization

Q: What are the methodological steps to synthesize N,N-bis(propan-2-yl)sulfonamide derivatives? A: A common approach involves reacting sulfonyl chlorides with diisopropylamine. For example, in a related phosphinic amide synthesis (C₂₂H₃₄N₃OP), diisopropylamine was reacted with PCl₃ in toluene, followed by quenching with H₂O₂ to yield the target compound . Key steps include:

  • Reagent preparation : Use anhydrous solvents (e.g., THF) to minimize hydrolysis.
  • Temperature control : Maintain 65°C during nucleophilic substitution to optimize yield.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Validate purity via NMR (¹H/¹³C) and mass spectrometry.

Advanced Structural Determination

Q: How can X-ray crystallography resolve the molecular geometry of this compound derivatives? A: Crystallographic analysis (e.g., for C₂₂H₃₄N₃OP) involves:

  • Data collection : Use a Bruker X8 APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) with 18896 reflections measured .
  • Refinement : SHELXL97 refines structures via least-squares methods. Key parameters include R1 = 0.050 and wR2 = 0.110 for F² > 2σ(F²) .
  • Geometric analysis : Identify distortions (e.g., O–P–N angles of 117.53°) and intermolecular interactions (C–H⋯O chains) using Mercury or OLEX2 .

Basic Biological Activity Assessment

Q: What methodologies evaluate the antibacterial activity of this compound analogs? A: Adapt protocols from structurally similar amides (e.g., Hexadecanamide derivatives):

  • Agar diffusion assays : Test against Gram-positive/negative strains (e.g., E. coli, S. aureus) at 50–200 µg/mL.
  • MIC determination : Use broth microdilution (CLSI guidelines) with 96-well plates.
  • Controls : Include ampicillin and solvent-only blanks. Validate results via triplicate experiments and statistical analysis (p < 0.05) .

Advanced Catalytic Applications

Q: How do substituents on this compound ligands influence Suzuki-Miyaura coupling efficiency? A: Bulky substituents (e.g., 4-(dimethylamino)phenyl groups) enhance catalytic performance by:

  • Steric effects : Increase effective cone angle (e.g., 187°), improving oxidative addition in Pd-catalyzed reactions .
  • Electronic modulation : Electron-donating groups (e.g., –NMe₂) stabilize Pd intermediates, reducing catalyst loading (≤1 mol%).
  • Validation : Monitor reaction progress via GC-MS or ¹⁹F NMR for fluorinated substrates .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported biological activities of sulfonamide derivatives? A: Key factors to investigate:

  • Assay variability : Compare MIC protocols (e.g., agar vs. broth methods) and incubation times.
  • Structural analogs : Check for impurities (e.g., unreacted diisopropylamine) via HPLC.
  • Solubility effects : Use DMSO/cosolvent systems to ensure compound dissolution. Cross-reference with crystallographic data to confirm functional group orientation .

Computational Modeling

Q: What computational strategies predict intermolecular interactions of this compound? A:

  • Molecular docking : Use AutoDock Vina with SMILES strings (e.g., CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)c1ccccc1) to model ligand-protein binding .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 09) to analyze electronic properties (HOMO/LUMO gaps).
  • MD simulations : Simulate solvent interactions (e.g., water/ethanol) in GROMACS to assess stability over 100 ns trajectories .

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